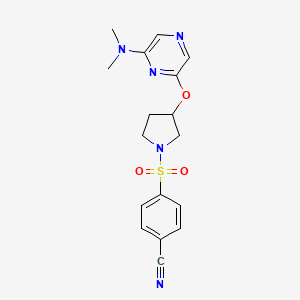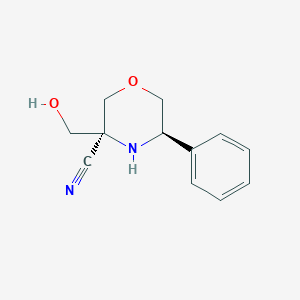![molecular formula C31H35N5O5 B2786513 3-[(4-methoxyphenyl)methyl]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892276-11-8](/img/structure/B2786513.png)
3-[(4-methoxyphenyl)methyl]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with potential applications in pharmaceutical research . It’s part of a series of novel triazole-pyrimidine-based compounds that have been studied for their neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of this compound and similar ones involves a series of steps, including the design and characterization of the compounds using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The compound was refluxed in phosphorus oxychloride at 105°C for 3–4 hours .Molecular Structure Analysis
The molecular structure of this compound has been characterized using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These techniques help to confirm the identity and purity of the compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a series of reactions that lead to the formation of the triazole-pyrimidine hybrid structure . The exact details of these reactions would depend on the specific synthesis protocol used.Mécanisme D'action
Target of Action
The primary targets of this compound are likely to be alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment . They are also the most studied GPKRs unambiguously associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound’s interaction with its targets involves the inhibition of reuptake and induction of the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines . This compound is much less potent and is thought to have relatively insignificant abuse potential .
Biochemical Pathways
The affected pathways are likely to be those involving the alpha1-adrenergic receptors . The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
It is known that piperazine, a common structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The molecular and cellular effects of the compound’s action are likely to involve changes in neurotransmitter levels due to the inhibition of reuptake and induction of release . This can lead to effects similar to those produced by amphetamines, although the compound is much less potent .
Orientations Futures
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O5/c1-40-25-9-4-22(5-10-25)21-36-30(38)27-13-6-23(20-28(27)33-31(36)39)29(37)32-14-3-15-34-16-18-35(19-17-34)24-7-11-26(41-2)12-8-24/h4-5,7-12,23,27-28H,3,6,13-21H2,1-2H3,(H,32,37)(H,33,39) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLYKJMGUQMCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3CCC(CC3NC2=O)C(=O)NCCCN4CCN(CC4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methoxyphenyl)methyl]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2786433.png)
![Methyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2786435.png)


![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2786438.png)
![2-[(2,3-Dichlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2786439.png)
![Methyl 3-[(2-{2-[(4-chlorophenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2786440.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2786445.png)

![N1-(2-(diethylamino)ethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2786447.png)


![Methyl 2-amino-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2786451.png)
![N-(2-ethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2786453.png)